2-(1H-pyrrol-2-yl)propanoic acid
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Overview
Description
2-(1H-pyrrol-2-yl)propanoic acid is an organic compound that features a pyrrole ring substituted with a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole with a suitable propanoic acid derivative. One common method is the condensation of pyrrole with a propanoic acid ester under acidic or basic conditions, followed by hydrolysis to yield the desired acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the condensation and subsequent hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the pyrrole ring.
Scientific Research Applications
2-(1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
- 2-(1H-pyrrol-1-yl)propanoic acid
- 2-(1H-pyrrol-3-yl)propanoic acid
- 2-(1H-pyrrol-4-yl)propanoic acid
Comparison: 2-(1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2/c1-5(7(9)10)6-3-2-4-8-6/h2-5,8H,1H3,(H,9,10) |
InChI Key |
XVADBVDFWCEBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)C(=O)O |
Origin of Product |
United States |
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